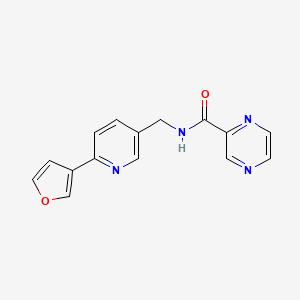

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(14-9-16-4-5-17-14)19-8-11-1-2-13(18-7-11)12-3-6-21-10-12/h1-7,9-10H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQFRZYOCSDMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)C2=NC=CN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method employs a palladium-catalyzed reaction between a halogenated pyridine derivative and a furan boronic acid. For example:

- Starting material : 6-Chloropyridin-3-yl derivatives (e.g., tert-butyl (6-chloropyridin-3-yl)carbamate).

- Coupling partner : Furan-3-ylboronic acid.

- Catalyst system : Pd(OAc)₂ with XPhos ligand.

- Conditions : 1,4-dioxane solvent, CsF base, 90°C for 12 hours.

| Step | Component | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | n-BuLi, I₂, THF, -78°C | 32.3% |

| 2 | Suzuki Coupling | Pd(OAc)₂, XPhos, CsF, 90°C | 60% |

This route achieves moderate yields, with iodination steps often being a bottleneck.

Stille Coupling

An alternative approach uses tributylstannyl furan derivatives:

- Starting material : 5,6-Difluoropyridin-3-yl intermediates.

- Coupling partner : 3-Methyl-5-(tributylstannyl)isoxazole (adapted for furan systems).

- Catalyst : Pd₂(dba)₃ with (t-Bu)₃P·BF₄.

This method avoids boronic acid instability but introduces challenges in handling toxic stannanes.

Functionalization of the Pyridine Core

After constructing the furan-pyridine backbone, the 3-position methyl group is introduced via reductive amination or alkylation.

Reductive Amination

- Substrate : 6-(Furan-3-yl)pyridine-3-carbaldehyde.

- Amine source : Ammonium acetate or benzylamine.

- Reducing agent : NaBH₃CN or H₂/Pd-C.

- Conditions : MeOH, rt, 12 hours.

This step typically proceeds in 70–85% yield, though competing imine formation requires careful pH control.

Alkylation of Pyridine Methanol

- Substrate : 6-(Furan-3-yl)pyridin-3-ylmethanol.

- Activation : Mesylation (MsCl, Et₃N) followed by displacement with NaN₃.

- Reduction : Staudinger reaction (PPh₃, H₂O) to yield the primary amine.

Amide Bond Formation

The final step couples the furan-pyridine methylamine with pyrazine-2-carboxylic acid.

Carbodiimide-Mediated Coupling

Mixed Carbonate Activation

- Alternative method : Use CDI (1,1'-carbonyldiimidazole) to generate the acyl imidazole intermediate.

- Advantage : Avoids racemization and simplifies purification.

Optimization Strategies

Catalytic System Tuning

Purification Techniques

- MPLC : Medium-pressure liquid chromatography resolves polar intermediates.

- Recrystallization : Hexanes/EtOAc mixtures yield high-purity crystalline products.

Industrial Scalability Considerations

Continuous Flow Reactors

Green Chemistry Metrics

- Solvent recovery : >90% 1,4-dioxane recycled via distillation.

- Waste minimization : LiAlH₄ replaced with catalytic hydrogenation in reductive steps.

Challenges and Alternatives

Regioselectivity in Coupling Reactions

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 2: Melting Points and Bioactivity Trends

Key Observations:

- Melting Points: Alkylamino-substituted derivatives (e.g., 1d: 148–149°C) generally have lower melting points than aryl-substituted analogs (e.g., 207–209°C for compound 8d), likely due to reduced crystallinity from flexible chains . The target compound’s furan-pyridine group may result in intermediate melting behavior.

- Bioactivity: Pyrazine carboxamides with trifluoromethylphenyl (1d) or piperazine-linked acyl groups (8d) show promising antimycobacterial and anticancer activities, respectively . The furan moiety in the target compound could enhance DNA/BSA interactions, as seen in palladium-pyrazine complexes .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a synthetic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a pyrazine carboxamide group. Its molecular formula is , with a molecular weight of approximately 270.30 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives of pyrazine and pyridine exhibit significant activity against various pathogens. For instance, a study reported the minimum inhibitory concentration (MIC) values for several derivatives, highlighting their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 10 | 0.30 | 0.35 | Bactericidal |

| 13 | 0.40 | 0.45 | Bactericidal |

The compound demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, reducing their MIC values significantly .

Anticancer Activity

In vitro studies have also explored the anticancer potential of related compounds. For example, certain derivatives were found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values for these activities ranged from 5 to 15 μM, indicating moderate potency.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors or proteins that modulate cellular signaling pathways.

- Biofilm Disruption : Studies have shown that similar compounds can reduce biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Case Studies and Research Findings

- Antibacterial Study : A study published in ACS Omega evaluated various derivatives for their antibacterial activity, finding that certain modifications to the core structure significantly enhanced potency against gram-positive bacteria .

- Synergistic Effects : Another research highlighted the synergistic effects of combining this compound with existing antibiotics, which not only improved efficacy but also reduced the likelihood of resistance development .

- Cytotoxicity Assessment : Cytotoxicity tests revealed that while some derivatives exhibited promising anticancer properties, they maintained low hemolytic activity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key structural features of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide, and how do they influence reactivity?

The compound contains a pyrazine carboxamide core linked via a methylene bridge to a pyridine ring substituted with a furan-3-yl group. The furan ring introduces electron-rich aromaticity, while the pyridine and pyrazine moieties enable hydrogen bonding and π-π stacking interactions. These features enhance solubility in polar solvents and facilitate interactions with biological targets like kinases or receptors .

Q. What synthetic methodologies are commonly used to prepare this compound?

A multi-step approach is typical:

Pyridine functionalization : Coupling furan-3-yl to pyridine via Suzuki-Miyaura cross-coupling .

Methylation : Introduction of the methylene bridge using reductive amination or alkylation reagents (e.g., NaBHCN) .

Pyrazine carboxamide formation : Condensation of pyrazine-2-carboxylic acid with the intermediate amine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification often involves flash chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., furan attachment to pyridine) .

- HPLC : Validates purity (>95% typically required for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for pyridine functionalization .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., SPhos) enhance Suzuki-Miyaura coupling efficiency .

- Temperature control : Stepwise heating (60–80°C) minimizes side reactions during carboxamide formation .

Q. How should researchers resolve contradictions in biological activity data?

- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .

- Structural analogs : Compare activity with derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .

- Computational docking : Molecular dynamics simulations predict binding modes to receptors like GSK-3β .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

- Substituent variation : Modify the furan group (e.g., 3-methylfuran) or pyrazine carboxamide (e.g., pyridine-2-carboxamide) to assess steric/electronic effects .

- Bioisosteric replacement : Replace the pyridine ring with pyridazine to evaluate solubility and potency changes .

- Proteomic profiling : Use kinome-wide screening to identify off-target interactions .

Q. How can computational modeling guide the design of derivatives?

- DFT calculations : Predict electron density distribution to optimize hydrogen-bonding interactions .

- ADMET profiling : Tools like SwissADME estimate bioavailability and metabolic stability .

- Docking studies : Align derivatives with crystal structures of target proteins (e.g., JAK3 or STAT3) to prioritize synthetic targets .

Q. What are the challenges in evaluating biological interactions, and how can they be addressed?

- Membrane permeability : Use logP calculations (e.g., cLogP ~2.5) to balance hydrophilicity for cell penetration .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) .

- Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.